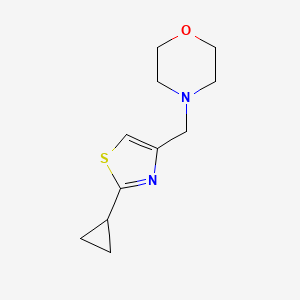

![molecular formula C21H22N4O5S2 B2589654 2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 894952-94-4](/img/structure/B2589654.png)

2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be the condensation of a suitable amine (such as 4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl) with N-(3,4-dimethoxyphenyl)acetamide. Detailed synthetic procedures and reaction conditions would need to be investigated from relevant literature .

Applications De Recherche Scientifique

Crystal Structure Insights

The research into compounds structurally related to 2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide reveals insights into their crystal structures, which is essential for understanding their molecular interactions and stability. Studies have shown that these compounds often exhibit folded conformations stabilized by intramolecular hydrogen bonding, which is crucial for their biological activity and interactions with biological targets. The inclination of the pyrimidine ring relative to the benzene ring varies, impacting the molecule's three-dimensional shape and, subsequently, its function (S. Subasri et al., 2016; S. Subasri et al., 2017).

Bioactive Compound Design

The structural features of related compounds enable the rational design of bioactive compounds, including herbicides and drugs. The pyrimidinylthiobenzoates, for instance, target specific enzymes like acetohydroxyacid synthase, crucial for branched-chain amino acid biosynthesis in plants. This specificity is achieved through the orientation and electronic properties of the pyrimidinyl and thiobenzoate groups, illustrating the compound's role in designing selective herbicides (Yan-Zhen He et al., 2007).

Antimicrobial and Antifolate Activities

Compounds with a pyrimidinyl moiety have been explored for their antimicrobial and antifolate activities. For example, pyrimidine-triazole derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains. This activity is attributed to the novel structural frameworks of these compounds, which interfere with the growth and replication of microbial cells (J.J. Majithiya & B. Bheshdadia, 2022). Additionally, pyrimidine analogues have been identified as potent inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, highlighting their potential in cancer therapy and the treatment of microbial infections (A. Gangjee et al., 2008).

Molecular Interactions and Drug Design

The detailed study of molecular interactions, including hydrogen bonding and π-π stacking, in related compounds provides valuable insights into drug design and development. Understanding these interactions enables the prediction and optimization of binding affinities and selectivities towards biological targets, crucial for developing new therapeutic agents. For instance, quantum chemical insights into specific derivatives have highlighted the importance of intermolecular hydrogen bonding in stabilizing drug-receptor complexes, offering a pathway for designing more effective antiviral molecules (S. Mary et al., 2020).

Propriétés

IUPAC Name |

2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S2/c1-13-4-7-15(8-5-13)32(27,28)18-11-23-21(25-20(18)22)31-12-19(26)24-14-6-9-16(29-2)17(10-14)30-3/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTWBKSXKLQHSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2589573.png)

![N-(4-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2589575.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2589578.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2589579.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2589581.png)

![N-(3-chloro-4-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2589583.png)

![2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2589584.png)

![N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide](/img/structure/B2589587.png)

![5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2589589.png)

![2-(benzylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2589591.png)